N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit a wide range of biological responses such as anticancer, antiproliferative, and anti-mycobacterial activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through Biginelli condensation . This method involves the condensation of substituted aromatic aldehyde, 5-amino-2,4-dihydro-3H-pyrazol-3-one, and guanidine .
Scientific Research Applications
Adenosine Receptor Affinity
Research has indicated that pyrazolo[3,4-d]pyrimidines, including compounds similar to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, exhibit affinity for A1 adenosine receptors. Substitutions at specific positions on the pyrazolo[3,4-d]pyrimidine core have been shown to enhance this activity, with certain substitutions leading to increased potency at A1 receptors and slightly less potency at A2 receptors (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Activities
A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. Some derivatives have shown higher anticancer activity than reference drugs and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlighted the synthesis of amido linked bis heterocycles with potent antimicrobial properties, particularly against certain bacteria and fungi (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Novel Anticancer Agents
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been designed and synthesized, with some showing potent anticancer activity across various cancer cell lines. These compounds have been evaluated for their potential to inhibit cell proliferation and induce apoptosis, suggesting their utility as novel anticancer agents (Katariya, Vennapu, & Shah, 2021). Further, the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives have been reported, with select derivatives demonstrating significant antitumor activity, highlighting the potential of this scaffold in developing new anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Future Directions
The future directions for “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” and similar compounds could involve further exploration of their biological activity and therapeutic potential . Specifically, their potential as CDK2 inhibitors could be further investigated for cancer treatment .
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to targetCyclin-Dependent Kinases (CDKs) . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit cdks . CDK inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle progression and can induce apoptosis .
Pharmacokinetics
It is noted that similar compounds have suitable pharmacokinetic properties, which help in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines .
Properties
IUPAC Name |
(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGIZOBKVZBCO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.